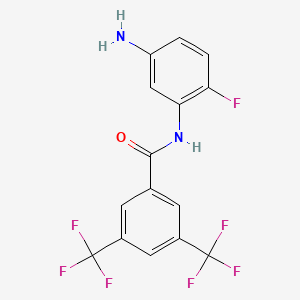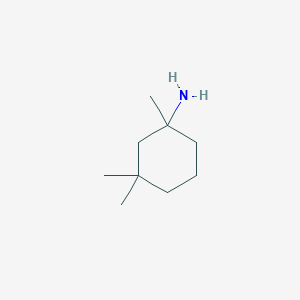
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines. One common method involves the reaction of 1,3-thiazole-4-carboxylic acid with N-methyl-1-aminoethane under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s thiazole ring can interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation.
類似化合物との比較
Similar Compounds
2-(1-aminoethyl)-1,3-thiazole-4-carboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-methyl-1,3-thiazole-4-carboxamide: Lacks the aminoethyl group, which may influence its solubility and interaction with biological targets.
1,3-thiazole-4-carboxamide: Lacks both the aminoethyl and N-methyl groups, making it less complex and potentially less versatile in applications.
Uniqueness
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both the aminoethyl and N-methyl groups, which can enhance its reactivity and interaction with various molecular targets. This makes it a valuable compound for research and development in multiple fields.
特性
分子式 |
C7H11N3OS |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
2-(1-aminoethyl)-N-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3OS/c1-4(8)7-10-5(3-12-7)6(11)9-2/h3-4H,8H2,1-2H3,(H,9,11) |
InChIキー |
VMVALVIJHMBCNB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=CS1)C(=O)NC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)
![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)







